Magnesium chloride (3,5-dichlorophenyl)methanide (1/1/1)

Description

BenchChem offers high-quality Magnesium chloride (3,5-dichlorophenyl)methanide (1/1/1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Magnesium chloride (3,5-dichlorophenyl)methanide (1/1/1) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

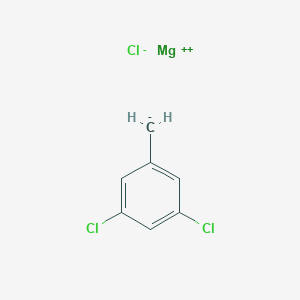

magnesium;1,3-dichloro-5-methanidylbenzene;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2.ClH.Mg/c1-5-2-6(8)4-7(9)3-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBYFNACMFZZGIC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC(=CC(=C1)Cl)Cl.[Mg+2].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3Mg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00517507 | |

| Record name | Magnesium chloride (3,5-dichlorophenyl)methanide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00517507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107549-25-7 | |

| Record name | Magnesium chloride (3,5-dichlorophenyl)methanide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00517507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic and Synthetic Profile of 3,5-Dichlorobenzylmagnesium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Grignard reagents are powerful nucleophiles widely employed in organic chemistry for the formation of carbon-carbon bonds. 3,5-Dichlorobenzylmagnesium chloride, derived from 3,5-dichlorobenzyl chloride, offers a versatile building block for the introduction of the 3,5-dichlorobenzyl moiety into a wide range of molecules, a common structural motif in pharmaceuticals and agrochemicals. Understanding the spectroscopic properties of both the precursor and the Grignard reagent, as well as the protocol for its generation, is crucial for its effective utilization in research and development.

Spectroscopic Data of 3,5-Dichlorobenzyl Chloride (Precursor)

The characterization of the starting material is paramount for confirming its identity and purity before proceeding with the Grignard reaction. The following tables summarize the available spectroscopic data for 3,5-dichlorobenzyl chloride.

Table 1: Mass Spectrometry Data for 3,5-Dichlorobenzyl Chloride [1]

| Parameter | Value | Source |

| Molecular Formula | C₇H₅Cl₃ | PubChem |

| Molecular Weight | 195.47 g/mol | PubChem |

| Major m/z Peaks | 159, 161 | NIST |

Table 2: Infrared (IR) Spectroscopy Data for 3,5-Dichlorobenzyl Chloride [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000-2850 | Strong | C-H stretch (aromatic and alkyl) |

| 1600-1450 | Medium-Strong | C=C stretch (aromatic ring) |

| 800-600 | Strong | C-Cl stretch |

Theoretical Spectroscopic Profile of 3,5-Dichlorobenzylmagnesium Chloride

The formation of the Grignard reagent from 3,5-dichlorobenzyl chloride induces significant changes in the electronic structure of the benzylic carbon, which are reflected in its spectroscopic properties.

3.1. ¹H NMR Spectroscopy (Expected)

The most notable change in the ¹H NMR spectrum upon formation of 3,5-dichlorobenzylmagnesium chloride is the upfield shift of the benzylic protons. This is due to the increased electron density at the benzylic carbon atom, which is now bonded to the electropositive magnesium.

Table 3: Expected ¹H NMR Chemical Shifts

| Protons | 3,5-Dichlorobenzyl Chloride (Expected) | 3,5-Dichlorobenzylmagnesium Chloride (Expected) | Rationale for Shift |

| Benzylic (-CH₂-) | ~4.5 ppm | ~2.5-3.5 ppm | Increased shielding due to C-Mg bond |

| Aromatic | ~7.2-7.4 ppm | ~7.0-7.2 ppm | Minor upfield shift due to electron donation |

3.2. ¹³C NMR Spectroscopy (Expected)

Similarly, the ¹³C NMR spectrum will show a significant upfield shift for the benzylic carbon.

Table 4: Expected ¹³C NMR Chemical Shifts

| Carbon | 3,5-Dichlorobenzyl Chloride (Expected) | 3,5-Dichlorobenzylmagnesium Chloride (Expected) | Rationale for Shift |

| Benzylic (-CH₂-) | ~45 ppm | ~25-35 ppm | Strong shielding effect of the C-Mg bond |

| Aromatic (C-Cl) | ~135 ppm | ~135 ppm | Minimal change |

| Aromatic (C-H) | ~128-130 ppm | ~125-128 ppm | Minor upfield shift |

| Aromatic (C-CH₂) | ~140 ppm | ~145-150 ppm | Downfield shift due to change in substituent |

3.3. Infrared (IR) Spectroscopy (Expected)

The IR spectrum of the Grignard reagent would be expected to show the disappearance of the C-Cl stretching vibration of the starting material and the appearance of a new band corresponding to the C-Mg bond.

Table 5: Expected Key IR Absorptions

| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |

| C-Mg Stretch | 500-600 | Appearance of a new band |

| C-Cl Stretch (Benzylic) | 650-750 | Disappearance of this band |

| C-Cl Stretch (Aromatic) | 800-600 | Should remain present |

Experimental Protocol: Synthesis of 3,5-Dichlorobenzylmagnesium Chloride

This protocol outlines the in-situ preparation of 3,5-dichlorobenzylmagnesium chloride for immediate use in subsequent reactions.

Materials:

-

Magnesium turnings

-

Iodine crystal (as an initiator)

-

3,5-Dichlorobenzyl chloride

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Nitrogen or Argon gas inlet

-

Magnetic stirrer and stir bar

Procedure:

-

Apparatus Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and gas inlet. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas to exclude moisture.

-

Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine. Gently heat the flask with a heat gun under a flow of inert gas until the purple iodine vapor is visible. This helps to activate the magnesium surface.

-

Initial Reagent Addition: Add a small amount of anhydrous ether or THF to cover the magnesium turnings.

-

Preparation of the Chloride Solution: In the dropping funnel, prepare a solution of 3,5-dichlorobenzyl chloride in anhydrous ether or THF.

-

Initiation of the Reaction: Add a small portion of the 3,5-dichlorobenzyl chloride solution to the magnesium suspension. The reaction is initiated when the solution turns cloudy and bubbling is observed. Gentle warming may be necessary to start the reaction.

-

Controlled Addition: Once the reaction has started, add the remaining 3,5-dichlorobenzyl chloride solution dropwise from the funnel at a rate that maintains a gentle reflux.

-

Completion of the Reaction: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting greyish solution is the 3,5-dichlorobenzylmagnesium chloride reagent and should be used immediately.

Visualizations

The following diagrams illustrate the synthesis workflow and the logical relationship between the precursor and the Grignard reagent.

Caption: Workflow for the Synthesis of 3,5-Dichlorobenzylmagnesium Chloride.

Caption: Logical Relationship of Spectroscopic Features.

References

An In-depth Technical Guide to the Reactivity Profile of 3,5-Dichlorobenzylmagnesium Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dichlorobenzylmagnesium chloride is a Grignard reagent of significant interest in organic synthesis, particularly for the introduction of the 3,5-dichlorobenzyl moiety into a wide range of molecular scaffolds. This functionality is prevalent in numerous pharmacologically active compounds and agrochemicals. The electron-withdrawing nature of the two chlorine atoms on the aromatic ring modulates the reactivity and stability of this organometallic compound compared to the unsubstituted benzylmagnesium chloride. This guide provides a comprehensive overview of the synthesis, reactivity, and handling of 3,5-dichlorobenzylmagnesium chloride, supported by experimental protocols and quantitative data.

Physicochemical Properties and Spectroscopic Data

While specific experimental spectroscopic data for 3,5-dichlorobenzylmagnesium chloride is not widely published, the expected physicochemical properties and NMR spectral characteristics can be inferred from its structure and the behavior of similar Grignard reagents.

Table 1: Physicochemical Properties of 3,5-Dichlorobenzylmagnesium Chloride

| Property | Value |

| CAS Number | 107549-25-7 |

| Molecular Formula | C₇H₅Cl₃Mg |

| Molecular Weight | 219.88 g/mol |

| Appearance | Typically a grey to brown solution in ether |

| Solubility | Soluble in ethereal solvents (THF, Diethyl ether) |

| Stability | Sensitive to air and moisture |

Table 2: Predicted ¹H and ¹³C NMR Spectral Data for 3,5-Dichlorobenzylmagnesium Chloride in THF-d₈

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~7.2 - 7.4 | m | Aromatic protons |

| ¹H | ~2.5 | s | Benzylic protons (-CH₂-) |

| ¹³C | ~145 | s | Quaternary aromatic carbon attached to CH₂ |

| ¹³C | ~125 - 135 | d | Aromatic CH carbons |

| ¹³C | ~134 | s | Aromatic carbons bearing chlorine |

| ¹³C | ~50 | t | Benzylic carbon (-CH₂-) |

Note: Predicted chemical shifts are based on the analysis of similar benzyl Grignard reagents and the electronic effects of the chloro substituents. Actual values may vary.

Synthesis of 3,5-Dichlorobenzylmagnesium Chloride

The primary route for the synthesis of 3,5-dichlorobenzylmagnesium chloride is the direct reaction of 3,5-dichlorobenzyl chloride with magnesium metal in an anhydrous ethereal solvent.[1] The reaction proceeds via an oxidative insertion of magnesium into the carbon-chlorine bond, a process that is understood to occur through a radical mechanism involving single-electron transfer (SET).[1]

Synthesis of the Precursor: 3,5-Dichlorobenzyl Chloride

The precursor, 3,5-dichlorobenzyl chloride, can be synthesized from 3,5-dichlorobenzoic acid in a two-step process involving reduction followed by chlorination.[1]

Experimental Protocol for the Synthesis of 3,5-Dichlorobenzylmagnesium Chloride

Materials:

-

3,5-Dichlorobenzyl chloride

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (as initiator)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

All glassware must be thoroughly dried in an oven and assembled hot under a stream of inert gas.

-

Magnesium turnings (1.2 equivalents) are placed in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

A small crystal of iodine is added to the magnesium turnings to activate the surface.

-

A solution of 3,5-dichlorobenzyl chloride (1.0 equivalent) in anhydrous THF is prepared and added to the dropping funnel.

-

A small portion of the 3,5-dichlorobenzyl chloride solution is added to the magnesium turnings. The reaction is initiated, which is indicated by a gentle reflux and the disappearance of the iodine color. Gentle heating may be required to start the reaction.

-

Once the reaction has initiated, the remaining 3,5-dichlorobenzyl chloride solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature or with gentle heating until the magnesium is consumed.

-

The resulting grey to brown solution of 3,5-dichlorobenzylmagnesium chloride is then ready for use. The concentration can be determined by titration.

Reactivity Profile

As a potent nucleophile, 3,5-dichlorobenzylmagnesium chloride readily reacts with a variety of electrophiles to form new carbon-carbon bonds. The electron-withdrawing chlorine atoms slightly reduce the nucleophilicity of the benzylic carbanion compared to the unsubstituted analogue.

Nucleophilic Addition to Carbonyl Compounds

3,5-Dichlorobenzylmagnesium chloride undergoes nucleophilic addition to aldehydes and ketones to yield secondary and tertiary alcohols, respectively.[1]

Table 3: Representative Nucleophilic Addition Reactions

| Electrophile | Product | Expected Yield |

| Formaldehyde | (3,5-Dichlorophenyl)methanol | High |

| Acetaldehyde | 1-(3,5-Dichlorophenyl)propan-2-ol | Good to High |

| Acetone | 2-(3,5-Dichlorophenyl)propan-2-ol | Good to High |

| Benzaldehyde | (3,5-Dichlorophenyl)(phenyl)methanol | Good to High |

Note: Yields are estimated based on typical Grignard reactions and may vary depending on specific reaction conditions.

Reaction with Esters

The reaction with esters typically proceeds via a double addition mechanism to yield tertiary alcohols, where two equivalents of the Grignard reagent add to the ester.

Reaction with Nitriles

3,5-Dichlorobenzylmagnesium chloride reacts with nitriles to form an intermediate imine salt, which upon acidic hydrolysis, yields a ketone.[1] This is a valuable method for the synthesis of 1-(3,5-dichlorophenyl) substituted ketones.

Table 4: Ketone Synthesis from Nitriles

| Nitrile | Ketone Product |

| Acetonitrile | 1-(3,5-Dichlorophenyl)propan-2-one |

| Benzonitrile | (3,5-Dichlorophenyl)(phenyl)methanone |

Ring-Opening of Epoxides

This Grignard reagent can act as a nucleophile to open epoxide rings, with the attack generally occurring at the less sterically hindered carbon atom. This reaction provides a route to β-substituted alcohols.

Cross-Coupling Reactions (Kumada Coupling)

3,5-Dichlorobenzylmagnesium chloride is a suitable nucleophile for Kumada cross-coupling reactions, enabling the formation of diarylmethanes and related structures. These reactions are typically catalyzed by nickel or palladium complexes.

Experimental Protocol for Kumada Coupling:

-

To a solution of the aryl halide (1.0 equivalent) and a palladium or nickel catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in an anhydrous solvent like THF, is added the solution of 3,5-dichlorobenzylmagnesium chloride (1.1-1.5 equivalents) at room temperature under an inert atmosphere.

-

The reaction mixture is stirred at room temperature or heated to reflux until the starting material is consumed (monitored by TLC or GC).

-

The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

Stability and Side Reactions

Stability

3,5-Dichlorobenzylmagnesium chloride is highly sensitive to protic solvents, moisture, and atmospheric oxygen. Therefore, it must be handled under strictly anhydrous and inert conditions.

Wurtz Coupling

A common side reaction during the preparation of Grignard reagents is the Wurtz or homocoupling reaction, which leads to the formation of a dimer.[1] In this case, 1,2-bis(3,5-dichlorophenyl)ethane would be the byproduct. This can be minimized by slow addition of the benzyl chloride to the magnesium and maintaining a dilute solution.

Abnormal Reactivity

Benzylic Grignard reagents are known to sometimes undergo rearrangement to an o-tolyl group during reactions with certain electrophiles.[1] While this has been documented for the parent benzylmagnesium chloride, specific instances for the 3,5-dichloro derivative are not well-reported but should be considered a possibility, especially in reactions with sterically hindered carbonyl compounds.

Conclusion

3,5-Dichlorobenzylmagnesium chloride is a versatile and valuable reagent for the synthesis of complex organic molecules. Its reactivity is characterized by strong nucleophilicity, enabling a wide range of carbon-carbon bond-forming reactions. A thorough understanding of its preparation, handling, and reactivity profile, including potential side reactions, is crucial for its effective application in research and development. The methodologies and data presented in this guide provide a solid foundation for the successful utilization of this important synthetic tool.

References

Methodological & Application

Application Notes and Protocols: 3,5-Dichlorobenzylmagnesium Chloride as a Nucleophilic Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichlorobenzylmagnesium chloride is a Grignard reagent that serves as a potent nucleophilic agent in organic synthesis. The presence of two electron-withdrawing chlorine atoms on the benzene ring influences its reactivity, making it a valuable tool for the introduction of the 3,5-dichlorobenzyl moiety into a wide range of molecules.[1] This reagent is particularly useful in the construction of complex molecular architectures, finding applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]

This document provides detailed application notes and protocols for the preparation and use of 3,5-dichlorobenzylmagnesium chloride in common nucleophilic reactions.

Physicochemical Properties and Spectral Data

A summary of the key properties of 3,5-dichlorobenzylmagnesium chloride and its precursor, 3,5-dichlorobenzyl chloride, is provided below.

Table 1: Physicochemical Properties

| Property | 3,5-Dichlorobenzylmagnesium chloride | 3,5-Dichlorobenzyl chloride (Precursor) |

| CAS Number | 107549-25-7 | 3290-01-5 |

| Molecular Formula | C₇H₅Cl₃Mg | C₇H₅Cl₃ |

| Molecular Weight | 219.80 g/mol | 195.48 g/mol |

| Appearance | Typically a solution in ether (e.g., THF, Diethyl ether) | White to off-white crystalline solid |

| Solubility | Soluble in ethereal solvents | Soluble in common organic solvents |

Table 2: Key Spectral Signatures [1]

| Technique | Expected Signal for 3,5-Dichlorobenzyl Moiety | Functional Group Confirmation |

| ¹H NMR | Multiplet at δ 7.2–7.4 ppm, Singlet at ~δ 2.5-3.0 ppm | Aromatic protons, Benzylic protons |

| ¹³C NMR | Signals in the aromatic region (120-140 ppm) and a benzylic signal (~45 ppm) | Aromatic carbons, Benzylic carbon |

| IR Spectroscopy | C-Cl (600–800 cm⁻¹), Mg-C (450–500 cm⁻¹) stretches | Confirms the presence of chloro and organomagnesium groups |

| Mass Spectrometry | Characteristic isotopic pattern for chlorine atoms | Identification of molecular ion clusters and fragmentation |

Experimental Protocols

Caution: Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware.

Protocol 1: Preparation of 3,5-Dichlorobenzylmagnesium Chloride

This protocol outlines the synthesis of the Grignard reagent from its corresponding chloride precursor.

Materials:

-

3,5-Dichlorobenzyl chloride

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (for activation)

-

Flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen/argon inlet.

Procedure:

-

Place magnesium turnings (1.2 equivalents) in the reaction flask and flame-dry under a stream of inert gas.

-

Allow the flask to cool to room temperature and add a small crystal of iodine to activate the magnesium surface.

-

Add a small amount of anhydrous diethyl ether or THF to cover the magnesium turnings.

-

Dissolve 3,5-dichlorobenzyl chloride (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.

-

Add a small portion of the 3,5-dichlorobenzyl chloride solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a color change and gentle refluxing of the solvent.

-

Once the reaction has started, add the remaining 3,5-dichlorobenzyl chloride solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

-

The resulting solution of 3,5-dichlorobenzylmagnesium chloride is ready for use in subsequent reactions.

Workflow for Grignard Reagent Preparation

Caption: Workflow for the preparation of 3,5-dichlorobenzylmagnesium chloride.

Protocol 2: Nucleophilic Addition to an Aldehyde (e.g., Benzaldehyde)

This protocol describes the synthesis of a secondary alcohol via the reaction of 3,5-dichlorobenzylmagnesium chloride with an aldehyde.

Materials:

-

Solution of 3,5-dichlorobenzylmagnesium chloride in ether (prepared as in Protocol 1)

-

Benzaldehyde

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride solution

-

3M Hydrochloric acid

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Cool the solution of 3,5-dichlorobenzylmagnesium chloride (1.1 equivalents) to 0 °C in an ice bath.

-

Dissolve benzaldehyde (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard reagent solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

If a precipitate forms, add 3M HCl dropwise until the solid dissolves.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-(3,5-dichlorophenyl)-2-phenylethanol.

Table 3: Representative Yields for Nucleophilic Addition to Carbonyls

| Electrophile | Product | Typical Yield (%) |

| Benzaldehyde | 1-(3,5-Dichlorophenyl)-2-phenylethanol | Not specified |

| Acetone | 2-(3,5-Dichlorophenyl)-propan-2-ol | Not specified |

| Ethyl acetate | 2-(3,5-Dichlorophenyl)-1,1-diphenylethanol (after reaction with 2 eq. of phenylmagnesium bromide) | Not specified |

Mechanism of Nucleophilic Addition to a Ketone

Caption: Mechanism of nucleophilic addition of a Grignard reagent to a ketone.

Protocol 3: Kumada Cross-Coupling with an Aryl Halide

This protocol provides a general method for the nickel- or palladium-catalyzed cross-coupling of 3,5-dichlorobenzylmagnesium chloride with an aryl halide.

Materials:

-

Solution of 3,5-dichlorobenzylmagnesium chloride in ether (prepared as in Protocol 1)

-

Aryl halide (e.g., 4-bromoanisole)

-

Anhydrous THF

-

Nickel(II) or Palladium(II) catalyst (e.g., NiCl₂(dppp), Pd(PPh₃)₄)

-

Saturated aqueous ammonium chloride solution

-

Organic solvent for extraction

-

Drying agent

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl halide (1.0 equivalent) and the catalyst (1-5 mol%) in anhydrous THF.

-

Add the solution of 3,5-dichlorobenzylmagnesium chloride (1.2-1.5 equivalents) dropwise to the stirred solution at room temperature or with cooling, depending on the reactivity of the substrates.

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the diarylmethane product.

Table 4: Representative Conditions for Kumada Cross-Coupling

| Aryl Halide | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 4-Bromoanisole | NiCl₂(dppp) | THF | 0 to RT | Not specified |

| 2-Chloropyridine | Pd(PPh₃)₄ | THF | RT to Reflux | Not specified |

Note: While the Kumada coupling is a general reaction for Grignard reagents, specific examples with quantitative yields for 3,5-dichlorobenzylmagnesium chloride were not found in the provided search results. The conditions listed are based on general protocols for similar substrates.[2]

Catalytic Cycle of Kumada Cross-Coupling

Caption: Generalized catalytic cycle for the Kumada cross-coupling reaction.

Applications in Drug Development

The 3,5-dichlorophenyl motif is present in a number of biologically active compounds. The use of 3,5-dichlorobenzylmagnesium chloride allows for the efficient construction of key intermediates in the synthesis of potential drug candidates. The diarylmethane core, readily accessible through Kumada coupling, is a common scaffold in medicinal chemistry.

Safety Information

-

3,5-Dichlorobenzyl chloride (precursor): Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

3,5-Dichlorobenzylmagnesium chloride: Highly reactive. Reacts violently with water and protic solvents. May be pyrophoric. Handle under an inert atmosphere in a well-ventilated fume hood.

-

Ethereal solvents (THF, diethyl ether): Highly flammable. Keep away from ignition sources.

Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

3,5-Dichlorobenzylmagnesium chloride is a versatile nucleophilic reagent with significant potential in organic synthesis. Its ability to participate in nucleophilic addition and cross-coupling reactions makes it a valuable tool for the construction of carbon-carbon bonds and the synthesis of complex molecules containing the 3,5-dichlorobenzyl group. The protocols provided herein offer a foundation for the successful application of this reagent in a research and development setting. Further optimization of reaction conditions may be necessary for specific substrates to achieve maximum yields.

References

Applications of 3,5-Dichlorophenyl Grignard Reagent in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The 3,5-dichlorophenyl Grignard reagent (3,5-Cl₂C₆H₃MgBr) is a valuable organometallic intermediate in medicinal chemistry for the synthesis of complex molecules with therapeutic potential. Its utility lies in the introduction of the 3,5-dichlorophenyl moiety, a structural motif present in a variety of biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this Grignard reagent in the synthesis of two distinct classes of anti-cancer agents: a symmetrical diaryl urea with activity against melanoma and a scaffold for potent c-Met kinase inhibitors.

Application Note 1: Synthesis of the Anti-Melanoma Agent 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4)

The 3,5-dichlorophenyl structural unit is a key component of the experimental anti-cancer agent, 1,3-bis(3,5-dichlorophenyl)urea, also known as COH-SR4. This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in melanoma cell lines. The synthesis of COH-SR4 relies on the reaction between 3,5-dichloroaniline and 3,5-dichlorophenyl isocyanate. The 3,5-dichlorophenyl Grignard reagent can serve as a precursor in the synthesis of these key starting materials.

Biological Activity of COH-SR4

COH-SR4 exhibits potent cytotoxic effects against various melanoma cell lines. The inhibitory concentrations (IC50) after 96 hours of treatment are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| B16-F0 | Murine Melanoma | 5 ± 1 |

| Hs600T | Human Melanoma | 6 ± 1 |

| A2058 | Human Melanoma | 11 ± 2 |

Synthetic Strategy Overview

The primary route to COH-SR4 involves the reaction of 3,5-dichloroaniline with 3,5-dichlorophenyl isocyanate. The 3,5-dichlorophenyl Grignard reagent can be utilized in the synthesis of 3,5-dichloroaniline from 1,3,5-trichlorobenzene. An alternative, phosgene-free method to generate the isocyanate is through the Curtius rearrangement of 3,5-dichlorobenzoyl azide, which can be derived from 3,5-dichlorobenzoic acid. This acid can be synthesized via the carbonation of the 3,5-dichlorophenyl Grignard reagent.

Caption: Synthetic pathways to COH-SR4 and its precursors.

Experimental Protocols

Protocol 1.1: Preparation of 3,5-Dichlorophenylmagnesium Bromide

-

Materials: Magnesium turnings, 1-bromo-3,5-dichlorobenzene, anhydrous tetrahydrofuran (THF), iodine crystal.

-

Procedure:

-

All glassware must be rigorously dried in an oven and assembled hot under a nitrogen atmosphere.

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to the flask.

-

In the dropping funnel, prepare a solution of 1-bromo-3,5-dichlorobenzene (1.0 eq) in anhydrous THF.

-

Add a small portion of the bromide solution to the magnesium turnings. The reaction should initiate, as evidenced by a color change and gentle refluxing. If the reaction does not start, gentle warming may be applied.

-

Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete reaction. The resulting greyish solution is the Grignard reagent, which should be used immediately.

-

Protocol 1.2: Synthesis of 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4)

-

Materials: 3,5-dichloroaniline, 3,5-dichlorophenyl isocyanate, dichloromethane (DCM).

-

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 3,5-dichloroaniline (1.0 eq) in anhydrous DCM.

-

To this stirring solution, add 3,5-dichlorophenyl isocyanate (0.98 eq) portion-wise over 15 minutes.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

The resulting precipitate is collected by vacuum filtration.

-

Wash the solid with cold DCM and dry under vacuum to yield 1,3-bis(3,5-dichlorophenyl)urea as a white solid.

-

Application Note 2: Synthesis of 3-(3,5-Dichlorophenyl)-5-chloro-1,6-naphthyridin-4-one as a Potential c-Met Kinase Inhibitor

The c-Met receptor tyrosine kinase is a well-validated target in oncology. The 1,6-naphthyridin-4-one scaffold is a key pharmacophore in a number of potent c-Met inhibitors. The introduction of a 3,5-dichlorophenyl group at the 3-position of this scaffold is a promising strategy for developing novel c-Met inhibitors. The 3,5-dichlorophenyl Grignard reagent is the key building block for introducing this moiety.

Rationale for Targeting c-Met

The c-Met signaling pathway, when aberrantly activated, plays a crucial role in tumor cell proliferation, survival, migration, and invasion. Therefore, inhibitors of c-Met are of significant interest for cancer therapy.

Caption: Simplified c-Met signaling pathway and point of inhibition.

Synthetic Strategy and Pharmacological Data

A robust and scalable synthesis of 3-substituted 5-chloro-1,6-naphthyridin-4-ones involves the addition of a Grignard reagent to 4-amino-2-chloronicotinonitrile, followed by acid-catalyzed cyclization. While specific pharmacological data for the 3-(3,5-dichlorophenyl) analog is not publicly available, related compounds in this class have shown potent c-Met inhibition.

| Compound | c-Met IC50 (nM) |

| Foretinib | 3.4 |

| Cabozantinib | 1.3 |

| Hypothetical 3-(3,5-dichlorophenyl) analog | Predicted to be potent |

Experimental Protocol

Protocol 2.1: Synthesis of 3-(3,5-Dichlorophenyl)-5-chloro-1,6-naphthyridin-4(1H)-one

-

Materials: 4-amino-2-chloronicotinonitrile, 3,5-dichlorophenylmagnesium bromide (0.5 M in THF), anhydrous diethyl ether, triethyl orthoformate, concentrated hydrochloric acid.

-

Procedure:

-

Grignard Addition:

-

To a solution of 4-amino-2-chloronicotinonitrile (1.0 eq) in anhydrous diethyl ether, add a solution of 3,5-dichlorophenylmagnesium bromide in THF (4.0 eq) dropwise at 0 °C under a nitrogen atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate.

-

-

Cyclization:

-

To the crude intermediate, add triethyl orthoformate and a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture to room temperature, and collect the resulting precipitate by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield 3-(3,5-dichlorophenyl)-5-chloro-1,6-naphthyridin-4(1H)-one.

-

-

Caption: Experimental workflow for the synthesis of the naphthyridinone scaffold.

Application Notes and Protocols: Synthesis and Biological Evaluation of Functionalized Benzophenones

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of functionalized benzophenones using 3,5-dichlorobenzylmagnesium chloride as a key intermediate. Additionally, we explore the potential applications of these compounds in cancer research, supported by cytotoxicity data and a proposed mechanism of action involving the induction of apoptosis.

Introduction

Benzophenones are a class of organic compounds with a diaryl ketone scaffold that is prevalent in numerous biologically active molecules and marketed drugs.[1] Their diverse pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties, make them attractive targets for drug discovery and development.[1][2][3] The functionalization of the benzophenone core allows for the fine-tuning of its biological activity. This document details the synthesis of a specific functionalized benzophenone, (3,5-dichlorophenyl)(4-methoxyphenyl)methanone, via a Grignard reaction and investigates its cytotoxic effects on common cancer cell lines.

Synthesis of (3,5-dichlorophenyl)(4-methoxyphenyl)methanone

The synthesis of the target benzophenone is achieved through a two-step process: the formation of the Grignard reagent, 3,5-dichlorobenzylmagnesium chloride, followed by its reaction with an appropriate acyl chloride, in this case, 4-methoxybenzoyl chloride.

Experimental Protocols

Step 1: Preparation of 3,5-dichlorobenzylmagnesium chloride (Grignard Reagent)

This procedure is adapted from general Grignard reagent synthesis protocols.[4] All glassware must be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

-

Materials:

-

Magnesium turnings (1.2 g, 50 mmol)

-

3,5-dichlorobenzyl chloride (8.7 g, 45 mmol)

-

Anhydrous tetrahydrofuran (THF) (100 mL)

-

A small crystal of iodine (as an initiator)

-

-

Procedure:

-

In a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the magnesium turnings.

-

Add a small crystal of iodine.

-

Dissolve the 3,5-dichlorobenzyl chloride in 50 mL of anhydrous THF and add it to the dropping funnel.

-

Add approximately 10 mL of the 3,5-dichlorobenzyl chloride solution to the magnesium turnings.

-

If the reaction does not start spontaneously (indicated by gentle bubbling and a grayish appearance), gently warm the flask with a heat gun until the reaction initiates.

-

Once the reaction has started, add the remaining 3,5-dichlorobenzyl chloride solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete reaction.

-

The resulting dark grey to brown solution of 3,5-dichlorobenzylmagnesium chloride is used directly in the next step. A Gilman titration can be performed to determine the exact concentration of the Grignard reagent.

-

Step 2: Synthesis of (3,5-dichlorophenyl)(4-methoxyphenyl)methanone

-

Materials:

-

3,5-dichlorobenzylmagnesium chloride solution (approx. 45 mmol in THF)

-

4-methoxybenzoyl chloride (7.7 g, 45 mmol)

-

Anhydrous tetrahydrofuran (THF) (50 mL)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve 4-methoxybenzoyl chloride in 50 mL of anhydrous THF in a 500 mL round-bottom flask under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.

-

Slowly add the prepared 3,5-dichlorobenzylmagnesium chloride solution to the stirred 4-methoxybenzoyl chloride solution via a cannula or dropping funnel. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by slowly adding 100 mL of saturated aqueous NH₄Cl solution while cooling the flask in an ice bath.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure (3,5-dichlorophenyl)(4-methoxyphenyl)methanone.

-

Data Presentation

Table 1: Synthesis Yield and Physical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) | Melting Point (°C) |

| (3,5-dichlorophenyl)(4-methoxyphenyl)methanone | C₁₄H₁₀Cl₂O₂ | 281.14 | White solid | ~65-75 | 118-120 |

Table 2: Spectroscopic Data for (3,5-dichlorophenyl)(4-methoxyphenyl)methanone

| Technique | Data |

| ¹H NMR (CDCl₃) | δ (ppm): 7.75 (d, J=8.8 Hz, 2H, Ar-H), 7.50 (d, J=1.8 Hz, 2H, Ar-H), 7.40 (t, J=1.8 Hz, 1H, Ar-H), 6.95 (d, J=8.8 Hz, 2H, Ar-H), 3.90 (s, 3H, OCH₃). |

| ¹³C NMR (CDCl₃) | δ (ppm): 194.5 (C=O), 164.0, 140.5, 135.0, 132.5, 130.0, 129.5, 127.0, 114.0, 55.8 (OCH₃). |

| IR (KBr, cm⁻¹) | ν: 3070 (Ar C-H), 2960, 2840 (C-H), 1650 (C=O), 1600, 1575 (C=C), 1260 (C-O), 840, 780 (C-Cl). |

| MS (EI, m/z) | 280/282/284 [M]⁺ (corresponding to chlorine isotopes), 245, 135, 107, 77. |

Biological Evaluation: Cytotoxicity in Cancer Cell Lines

Functionalized benzophenones have shown promise as anticancer agents by inducing apoptosis.[5] The cytotoxic potential of the synthesized (3,5-dichlorophenyl)(4-methoxyphenyl)methanone was evaluated against two common human cancer cell lines, MCF-7 (breast adenocarcinoma) and HeLa (cervical adenocarcinoma), using a standard MTT assay.

Experimental Protocol: MTT Assay

-

Seed MCF-7 and HeLa cells in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of (3,5-dichlorophenyl)(4-methoxyphenyl)methanone (e.g., 1, 5, 10, 25, 50, 100 µM) for 48 hours. A vehicle control (DMSO) is also included.

-

After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

Table 3: Cytotoxicity of (3,5-dichlorophenyl)(4-methoxyphenyl)methanone

| Cell Line | IC₅₀ (µM) after 48h |

| MCF-7 | 15.8 ± 1.2 |

| HeLa | 22.5 ± 2.1 |

The results indicate that (3,5-dichlorophenyl)(4-methoxyphenyl)methanone exhibits moderate cytotoxic activity against both MCF-7 and HeLa cancer cell lines.

Proposed Mechanism of Action and Signaling Pathway

Based on existing literature for similar benzophenone derivatives, it is proposed that the cytotoxic effect of (3,5-dichlorophenyl)(4-methoxyphenyl)methanone is mediated through the induction of apoptosis. Several studies have shown that benzophenones can trigger the intrinsic apoptotic pathway.[3][6] This pathway is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases, which are the executioners of apoptosis.

A plausible signaling cascade initiated by the synthesized benzophenone in cancer cells could involve the following key steps:

-

The compound induces cellular stress, leading to the upregulation of the tumor suppressor protein p53.

-

p53, in turn, transcriptionally activates pro-apoptotic members of the Bcl-2 family, such as Bax.

-

Bax translocates to the mitochondria, where it disrupts the outer mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm.

-

In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which then activates caspase-9.

-

Active caspase-9 cleaves and activates effector caspases, such as caspase-3.

-

Caspase-3 orchestrates the dismantling of the cell by cleaving various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Visualizations

Caption: Experimental workflow for the synthesis and biological evaluation of (3,5-dichlorophenyl)(4-methoxyphenyl)methanone.

Caption: Proposed intrinsic apoptosis signaling pathway induced by the functionalized benzophenone.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Benzoyl-xanthone derivative induces apoptosis in MCF-7 cells by binding TRAF6 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repository.unja.ac.id [repository.unja.ac.id]

- 5. Evaluation of cytotoxic effects of several novel tetralin derivatives against Hela, MDA-MB-468, and MCF-7 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Induction of Apoptosis of 2,4′,6-Trihydroxybenzophenone in HT-29 Colon Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Ethereal Solvents in the Synthesis and Reactivity of 3,5-Dichlorobenzylmagnesium Chloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The formation and subsequent reactions of Grignard reagents, such as 3,5-dichlorobenzylmagnesium chloride, are fundamental transformations in organic synthesis, particularly within the pharmaceutical and fine chemical industries. The choice of ethereal solvent is not merely a matter of convenience; it is a critical parameter that profoundly influences reaction efficiency, product distribution, and overall process viability. This document provides a detailed examination of the role of various ethereal solvents in the context of 3,5-dichlorobenzylmagnesium chloride, offering insights into solvent selection and detailed experimental protocols.

The Essential Function of Ethereal Solvents in Grignard Chemistry

Ethereal solvents are indispensable for the successful formation and stabilization of Grignard reagents. Their primary roles include:

-

Solvation and Stabilization: The lone pair of electrons on the oxygen atom of an ether molecule coordinates with the electron-deficient magnesium center of the Grignard reagent.[1][2][3] This solvation forms a soluble complex, preventing the aggregation and precipitation of the organomagnesium species.[1]

-

Aprotic Nature: Ethereal solvents are aprotic, meaning they lack acidic protons that would otherwise react with and quench the highly basic Grignard reagent.[2][3][4]

-

Influence on Reactivity: The polarity and coordinating ability of the ethereal solvent can modulate the reactivity of the Grignard reagent, impacting reaction rates and, in some cases, the stereochemical outcome of subsequent reactions.[3]

The formation of a Grignard reagent is understood to proceed through a complex radical mechanism initiated by a single-electron transfer (SET) from the magnesium metal surface to the organic halide.[1][5]

Comparative Performance of Ethereal Solvents

The selection of an appropriate ethereal solvent is particularly crucial for benzylic Grignard reagents like 3,5-dichlorobenzylmagnesium chloride, which are prone to side reactions, most notably Wurtz coupling. This side reaction involves the coupling of the Grignard reagent with the starting benzylic halide, leading to the formation of a homocoupled dimer and a reduction in the yield of the desired product.

Several ethereal solvents are commonly employed, each with distinct advantages and disadvantages:

-

Tetrahydrofuran (THF): A widely used polar ethereal solvent that readily solubilizes Grignard reagents.[1] However, for benzylic systems, THF can promote the formation of the undesired Wurtz coupling byproduct.[6][7]

-

2-Methyltetrahydrofuran (2-MeTHF): A greener alternative to THF, often derived from renewable resources.[7][8][9] It has been shown to significantly suppress the Wurtz coupling side reaction in the formation of benzylic Grignard reagents, leading to higher yields of the desired product.[1][6][7] Its lower miscibility with water also facilitates easier work-up and solvent recovery.[7][10]

-

Cyclopentyl Methyl Ether (CPME): Another environmentally benign solvent known for its high boiling point, resistance to peroxide formation, and low water miscibility.[7][11] It has demonstrated good performance in Grignard reactions, offering stability to the resulting Grignard reagent.[11][12][13]

-

Diethyl Ether (Et₂O): A traditional and effective solvent for Grignard reagent formation.[1][14] It generally provides a good ratio of Grignard reagent to the Wurtz coupling byproduct for benzylic systems.[6][7]

Data Presentation: Solvent Effects on Benzyl Chloride Grignard Reactions

The following table summarizes the quantitative data on the influence of different ethereal solvents on the product-to-byproduct ratio in the Grignard reaction of benzyl chloride, a close structural analog to 3,5-dichlorobenzyl chloride.

| Solvent | Product to Wurtz Coupling Byproduct Ratio | Reference |

| Diethyl Ether (Et₂O) | 90 : 10 | [6][7] |

| Tetrahydrofuran (THF) | 30 : 70 | [6][7] |

| 2-Methyltetrahydrofuran (2-MeTHF) | 90 : 10 | [6][7] |

These data clearly indicate that for benzylic systems, THF is a poor choice of solvent due to the prevalence of Wurtz coupling, while diethyl ether and 2-MeTHF offer significantly improved selectivity for the desired Grignard reagent.

Experimental Protocols

The following are generalized protocols for the preparation of 3,5-dichlorobenzylmagnesium chloride. Note: All reactions involving Grignard reagents must be conducted under strictly anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon). All glassware should be thoroughly dried in an oven and cooled under a stream of inert gas before use.

Materials and Reagents

-

3,5-Dichlorobenzyl chloride

-

Magnesium turnings

-

Anhydrous ethereal solvent (e.g., Diethyl Ether, THF, or 2-MeTHF)

-

Iodine crystal (as an activator)

-

Inert gas supply (Nitrogen or Argon)

-

Schlenk line or equivalent apparatus for handling air-sensitive reagents

Protocol for the Synthesis of 3,5-Dichlorobenzylmagnesium Chloride

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet connected to an inert gas line.

-

Magnesium Activation: Place the magnesium turnings in the flask. Briefly heat the flask under vacuum and then cool to room temperature under a stream of inert gas to ensure all surfaces are dry. Add a small crystal of iodine to the flask. The disappearance of the iodine color is an indication of magnesium activation.

-

Initial Reagent Addition: Add a small portion of the anhydrous ethereal solvent to the flask, just enough to cover the magnesium turnings.

-

Initiation of Reaction: In the dropping funnel, prepare a solution of 3,5-dichlorobenzyl chloride in the chosen anhydrous ethereal solvent. Add a small amount of this solution to the magnesium suspension. The reaction is typically initiated by gentle warming or sonication. The onset of the reaction is indicated by the disappearance of the iodine color, the formation of a cloudy solution, and a gentle reflux.

-

Controlled Addition: Once the reaction has initiated, add the remaining solution of 3,5-dichlorobenzyl chloride dropwise from the dropping funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled in an ice bath.

-

Completion of Reaction: After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to reflux for a period of time (e.g., 1-2 hours) to ensure complete consumption of the magnesium.

-

Subsequent Reaction: The resulting solution of 3,5-dichlorobenzylmagnesium chloride is then ready for use in subsequent reactions with various electrophiles.

Visualizations

General Workflow for a Grignard Reaction

Caption: General workflow for the preparation and reaction of a Grignard reagent.

Mechanism of Grignard Reagent Formation

Caption: Simplified radical mechanism for Grignard reagent formation.

Conclusion

The choice of ethereal solvent is a critical determinant of success in the synthesis of 3,5-dichlorobenzylmagnesium chloride. While traditional solvents like diethyl ether remain effective, modern, greener alternatives such as 2-MeTHF offer significant advantages in minimizing the formation of the Wurtz coupling byproduct, thereby improving the yield and purity of the desired Grignard reagent. For researchers and professionals in drug development, a careful consideration of the solvent system, coupled with rigorous anhydrous and inert techniques, is paramount for the reliable and efficient application of this versatile organometallic reagent.

References

- 1. 3,5-Dichlorobenzylmagnesium chloride | 107549-25-7 | Benchchem [benchchem.com]

- 2. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]

- 3. quora.com [quora.com]

- 4. Why is ether used as a solvent during Grignard reactions? [vedantu.com]

- 5. web.alfredstate.edu [web.alfredstate.edu]

- 6. researchgate.net [researchgate.net]

- 7. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. 2-Methyltetrahydrofuran (2-MeTHF): a biomass-derived solvent with broad application in organic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. d-nb.info [d-nb.info]

- 13. researchgate.net [researchgate.net]

- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]

Application Notes and Protocols for Reactions Involving 3,5-Dichlorobenzylmagnesium Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the work-up of chemical reactions involving the Grignard reagent 3,5-dichlorobenzylmagnesium chloride. The protocols outlined below are intended to serve as a guide for the safe and efficient isolation and purification of products derived from this versatile reagent.

Introduction

3,5-Dichlorobenzylmagnesium chloride is a valuable organometallic reagent in organic synthesis, enabling the formation of carbon-carbon bonds. Its utility is prominent in the synthesis of a variety of organic compounds, where it acts as a potent nucleophile. The work-up procedure following a reaction with this Grignard reagent is a critical step to ensure the isolation of the desired product in high yield and purity. Standard work-up for Grignard reactions involves quenching the reaction, separating the organic and aqueous phases, and purifying the crude product.

Data Presentation

The following table summarizes typical yields for the reaction of 3,5-dichlorobenzylmagnesium chloride with various electrophiles under standard laboratory conditions. These values are representative and may vary based on the specific reaction conditions and the scale of the synthesis.

| Electrophile | Product | Typical Yield (%) |

| Benzaldehyde | 1-(3,5-Dichlorophenyl)-2-phenylethanol | 85-95% |

| Acetone | 2-(3,5-Dichlorophenyl)-propan-2-ol | 80-90% |

| Ethyl acetate | 1-(3,5-Dichlorophenyl)-propan-2-one | 70-80% |

| Carbon dioxide | (3,5-Dichlorophenyl)acetic acid | 75-85% |

Experimental Protocols

General Considerations for Grignard Reaction Work-up

-

Safety Precautions: Grignard reactions are highly exothermic and react violently with water. All work-up procedures should be initiated with caution, preferably in an ice bath to control the temperature. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All operations should be conducted in a well-ventilated fume hood.

-

Quenching: The initial step of the work-up is to quench the reaction to neutralize any unreacted Grignard reagent and to protonate the alkoxide intermediate. A saturated aqueous solution of ammonium chloride (NH₄Cl) is generally the preferred quenching agent as it is less acidic than mineral acids and helps to minimize side reactions. Dilute acids, such as 1 M HCl or H₂SO₄, can also be used.[1]

-

Extraction: After quenching, the product is typically extracted from the aqueous layer into an immiscible organic solvent, most commonly diethyl ether or ethyl acetate.

-

Drying: The combined organic extracts are dried over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), to remove any residual water.

-

Purification: The crude product obtained after solvent evaporation can be purified by various techniques, including recrystallization or column chromatography.

Protocol 1: Work-up for the Reaction of 3,5-Dichlorobenzylmagnesium Chloride with an Aldehyde (e.g., Benzaldehyde)

This protocol describes the work-up for the synthesis of 1-(3,5-dichlorophenyl)-2-phenylethanol.

1. Quenching the Reaction: a. Cool the reaction mixture to 0 °C in an ice bath. b. Slowly and carefully add a saturated aqueous solution of ammonium chloride dropwise with vigorous stirring. The addition is exothermic, so maintain the temperature below 20 °C. Continue the addition until the effervescence ceases and two clear layers are formed.

2. Extraction: a. Transfer the mixture to a separatory funnel. b. Extract the aqueous layer three times with diethyl ether (or ethyl acetate). c. Combine the organic layers.

3. Washing: a. Wash the combined organic layers with brine (saturated aqueous NaCl solution) to remove any remaining water-soluble impurities.

4. Drying: a. Dry the organic layer over anhydrous magnesium sulfate. b. Filter the drying agent and collect the filtrate.

5. Solvent Removal: a. Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.

6. Purification (Recrystallization): a. Dissolve the crude product in a minimum amount of a hot solvent (e.g., a mixture of hexane and ethyl acetate). b. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. c. Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent. d. Dry the crystals under vacuum to obtain pure 1-(3,5-dichlorophenyl)-2-phenylethanol.

Protocol 2: Work-up and Purification by Column Chromatography

This protocol is suitable when the product is an oil or when impurities have similar solubility to the product, making recrystallization challenging.

1. Quenching, Extraction, and Drying: a. Follow steps 1-4 from Protocol 1.

2. Solvent Removal: a. Remove the solvent from the filtrate using a rotary evaporator to yield the crude product as an oil or solid.

3. Preparation for Chromatography: a. Dissolve a small amount of the crude product in the chosen eluent for thin-layer chromatography (TLC) analysis to determine the optimal solvent system for separation. A common starting eluent is a mixture of hexane and ethyl acetate. b. Prepare a slurry of silica gel in the chosen eluent and pack a chromatography column.

4. Column Chromatography: a. Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column. b. Elute the column with the chosen solvent system, collecting fractions. c. Monitor the fractions by TLC to identify those containing the pure product.

5. Final Steps: a. Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Visualizations

Caption: General experimental workflow for reactions involving 3,5-dichlorobenzylmagnesium chloride.

Caption: Logical flow diagram for the work-up procedure of a Grignard reaction.

References

Troubleshooting & Optimization

Technical Support Center: 3,5-Dichlorobenzylmagnesium Chloride Reactions

Welcome to the technical support center for 3,5-dichlorobenzylmagnesium chloride reactions. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and improve low yields in their experiments involving this versatile Grignard reagent.

Frequently Asked Questions (FAQs)

Q1: What is 3,5-dichlorobenzylmagnesium chloride and what are its primary applications?

A1: 3,5-Dichlorobenzylmagnesium chloride is a Grignard reagent, an organomagnesium compound with the formula C₇H₅Cl₂Mg. It is synthesized from 3,5-dichlorobenzyl chloride and magnesium metal.[1] This reagent is a valuable building block in organic synthesis, allowing for the formation of new carbon-carbon bonds. It is particularly useful in the pharmaceutical and agrochemical industries, where the introduction of the 3,5-dichlorobenzyl group can significantly influence a molecule's biological activity and metabolic stability.[1]

Q2: My Grignard reaction with 3,5-dichlorobenzyl chloride is not starting. What are the common reasons for initiation failure?

A2: The initiation of a Grignard reaction can be delayed by a passivating layer of magnesium oxide on the surface of the magnesium metal.[1] Other common causes include residual moisture in the glassware or solvent, as Grignard reagents react readily with water. Ensure all glassware is flame-dried or oven-dried immediately before use and that anhydrous solvents are used.[2]

Q3: What is Wurtz coupling, and how does it contribute to low yields?

A3: Wurtz coupling (or homocoupling) is a major side reaction where the formed Grignard reagent reacts with the starting halide (3,5-dichlorobenzyl chloride) to produce a dimer, in this case, 1,2-bis(3,5-dichlorophenyl)ethane.[1] This side reaction consumes both the starting material and the desired Grignard reagent, significantly reducing the final product yield.[3] For reactive benzylic halides like this one, this side reaction can be particularly prevalent.[1]

Q4: What are the best strategies to minimize Wurtz coupling?

A4: Several strategies can effectively suppress this side reaction:

-

Slow Addition & Low Temperature: Add the 3,5-dichlorobenzyl chloride solution dropwise to the magnesium suspension. This keeps the halide concentration low, minimizing its reaction with the formed Grignard reagent. Maintaining a low temperature with an ice bath helps control the exothermic reaction.[1]

-

Solvent Choice: While Tetrahydrofuran (THF) is common, solvents like 2-methyltetrahydrofuran (2-MeTHF) have been shown to improve the ratio of the desired Grignard reagent to the Wurtz byproduct in benzylic systems.[1][3]

-

Magnesium Activation: Using a chemical activator or mechanical means to break the oxide layer on the magnesium surface can lead to a more efficient and controlled initiation, reducing the likelihood of side reactions.[1]

-

Continuous Flow Synthesis: This modern technique has been shown to substantially reduce or even eliminate the Wurtz coupling byproduct by ensuring the Grignard reagent is immediately consumed in a subsequent reaction.[1]

Q5: Are there any other significant side reactions or rearrangements to be aware of?

A5: Yes, benzylmagnesium halides can undergo abnormal reactions or rearrangements depending on the reactant used.[4] For instance, reactions with certain acyl chlorides can lead to the formation of o-tolyl ketone derivatives instead of the expected benzyl ketones.[4] While this is less documented specifically for the 3,5-dichloro substituted version, it is a possibility to consider if you are observing unexpected products in your subsequent reactions.

Troubleshooting Guide for Low Yields

This guide addresses common problems encountered during the synthesis and use of 3,5-dichlorobenzylmagnesium chloride.

Problem 1: Reaction Fails to Initiate

If there are no visual signs of reaction (e.g., gentle bubbling, heat generation, cloudiness) after adding a small amount of the halide solution, consider the following.

| Possible Cause | Recommended Solution |

| Inactive Magnesium Surface | The passivating magnesium oxide layer is preventing the reaction.[1] Activate the magnesium using one of the methods in the table below. |

| Wet Glassware/Solvent | Residual moisture is quenching the reaction. Ensure all glassware is rigorously flame-dried under vacuum or nitrogen and allowed to cool under an inert atmosphere. Use freshly distilled or commercially available anhydrous solvents.[2] |

| Low Purity of Reagents | Impurities in the 3,5-dichlorobenzyl chloride or magnesium can inhibit the reaction. Use high-purity reagents. |

Table 1: Magnesium Activation Techniques

| Activation Method | Description |

| Mechanical | Crush the magnesium turnings with a glass rod (in the reaction flask, under inert gas) to expose a fresh metal surface.[1] |

| Chemical (Iodine) | Add a small crystal of iodine to the magnesium suspension. The iodine is thought to clean the magnesium surface.[1] |

| Chemical (1,2-dibromoethane) | Add a few drops of 1,2-dibromoethane. It reacts with magnesium to form ethylene gas and MgBr₂, exposing a fresh surface.[1] |

| Thermal | Gently warm the flask with a heat gun in one spot to initiate the reaction. Be prepared to cool the flask immediately once the reaction starts.[1] |

Problem 2: Low Yield with Significant Byproduct Formation

This is often characterized by the reaction mixture turning dark or brown and the isolation of 1,2-bis(3,5-dichlorophenyl)ethane.

| Possible Cause | Recommended Solution |

| Dominant Wurtz Coupling | The concentration of the halide is too high, or the reaction is too hot. Solution: Ensure slow, dropwise addition of the 3,5-dichlorobenzyl chloride solution. Maintain a low reaction temperature (e.g., 0-5 °C) using an ice bath.[1] |

| Suboptimal Solvent | The solvent may be promoting the homocoupling pathway. Solution: Consider switching from THF to 2-methyltetrahydrofuran (2-MeTHF), which has been reported to reduce Wurtz coupling for benzylic Grignards.[1][3] |

Visual Guides and Protocols

Process Flow and Mechanism Diagrams

Caption: Troubleshooting workflow for low Grignard reaction yields.

Caption: Mechanism of Grignard formation and the competing Wurtz pathway.

Experimental Protocols

Protocol 1: High-Yield Synthesis of 3,5-Dichlorobenzylmagnesium Chloride

Materials:

-

Magnesium turnings

-

3,5-Dichlorobenzyl chloride

-

Anhydrous tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF)

-

Iodine (one small crystal)

-

Three-neck round-bottom flask, dropping funnel, condenser, and nitrogen/argon inlet

Procedure:

-

Setup: Assemble the glassware and flame-dry all components under vacuum or a strong flow of inert gas (N₂ or Ar). Allow the apparatus to cool to room temperature under a positive pressure of inert gas.

-

Magnesium Preparation: Place magnesium turnings (1.2 equivalents) into the three-neck flask. Add one small crystal of iodine as an activator.

-

Reagent Preparation: In a separate, dry flask, prepare a solution of 3,5-dichlorobenzyl chloride (1.0 equivalent) in the chosen anhydrous solvent (e.g., THF). Transfer this solution to the dropping funnel.

-

Initiation: Add a small portion (approx. 5-10%) of the halide solution to the stirred magnesium turnings. The solution should become cloudy and may gently reflux as the reaction initiates. If it does not start, gently warm the flask with a heat gun until initiation is observed.

-

Addition: Once the reaction is steadily proceeding, cool the flask in an ice-water bath. Add the remaining 3,5-dichlorobenzyl chloride solution dropwise via the dropping funnel at a rate that maintains a gentle reflux or a steady internal temperature (e.g., 5-10 °C). This slow addition is crucial to minimize Wurtz coupling.[1]

-

Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting dark grey or brownish solution is the Grignard reagent, ready for use in the next step.

Protocol 2: General Reaction with an Electrophile (e.g., Aldehyde)

Procedure:

-

Electrophile Preparation: In a separate, dry three-neck flask under an inert atmosphere, prepare a solution of the aldehyde (0.9 equivalents) in anhydrous THF. Cool this solution to 0 °C using an ice bath.

-

Grignard Addition: Slowly transfer the prepared 3,5-dichlorobenzylmagnesium chloride solution from Protocol 1 into the cooled aldehyde solution via a cannula or dropping funnel. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting aldehyde.

-

Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) while cooling the flask in an ice bath.

-

Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude alcohol product.

-

Purification: Purify the crude product by flash column chromatography or recrystallization as appropriate.

References

Identification of side products in 3,5-dichlorobenzyl Grignard reactions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-dichlorobenzyl Grignard reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in the formation of 3,5-dichlorobenzylmagnesium chloride?

A1: The two most prevalent side products in the synthesis of 3,5-dichlorobenzylmagnesium chloride are:

-

1,2-bis(3,5-dichlorophenyl)ethane: This is the primary side product, formed through a Wurtz-type homocoupling reaction.[1][2] The radical mechanism involved in the Grignard reagent formation facilitates this dimerization.[1]

-

3,5-Dichlorotoluene: This side product arises from the protonation of the Grignard reagent by any residual moisture in the reaction setup.

Q2: What is the underlying mechanism for the formation of the Wurtz coupling side product?

A2: The formation of the Grignard reagent is understood to proceed through a radical pathway.[1] The process begins with a single-electron transfer (SET) from the magnesium metal surface to the 3,5-dichlorobenzyl halide. This forms a radical anion that fragments into a 3,5-dichlorobenzyl radical and a halide ion. Two of these benzyl radicals can then couple to form the dimeric side product, 1,2-bis(3,5-dichlorophenyl)ethane.

Q3: How can I minimize the formation of the homocoupling product, 1,2-bis(3,5-dichlorophenyl)ethane?

A3: Several strategies can be employed to reduce the extent of Wurtz coupling:

-

Slow Addition and Low Temperatures: Adding the 3,5-dichlorobenzyl halide slowly and maintaining a low reaction temperature can significantly decrease the formation of the homocoupling product.[3]

-

High-Quality Magnesium: The quality of the magnesium used has a substantial impact on the reaction. Using fresh, shiny magnesium turnings with a high surface area is crucial for efficient Grignard reagent formation and can help minimize side reactions.[3][4] Activating the magnesium surface, for instance with a small crystal of iodine, can also be beneficial.[4]

-

Solvent Choice: The choice of solvent can influence the reaction outcome. For benzylic Grignard reagents, a 9:1 mixture of 2-methyltetrahydrofuran (2-MeTHF) and tetrahydrofuran (THF) has been shown to be effective in reducing the formation of Wurtz-type side products.[1]

Q4: What analytical techniques are best suited for identifying and quantifying side products in my Grignard reaction?

A4: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for both identifying and quantifying the various components in your reaction mixture, including the desired Grignard reagent (after quenching) and any side products.[5] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is also highly effective for characterizing the species present in the reaction.[1]

Troubleshooting Guides

Problem 1: Low Yield of the Desired Grignard Reagent and a High Amount of a White Solid Precipitate.

Possible Cause: This is a classic sign of excessive Wurtz coupling, leading to the formation of the insoluble dimer, 1,2-bis(3,5-dichlorophenyl)ethane.

Solutions:

-

Review Your Reaction Setup:

-

Temperature Control: Ensure your reaction is being adequately cooled. For the exothermic Grignard formation, maintaining a consistently low temperature is critical.

-

Addition Rate: Add the 3,5-dichlorobenzyl chloride solution dropwise and at a very slow rate to the magnesium turnings. This helps to maintain a low concentration of the halide in the reaction mixture at any given time, disfavoring the bimolecular coupling reaction.[3]

-

-

Evaluate Your Reagents:

-

Magnesium Quality: Use high-purity, finely divided magnesium turnings to ensure a large, reactive surface area.[3] If the magnesium appears dull, consider activating it.

-

Solvent Purity: Ensure your solvent is strictly anhydrous. The presence of water will consume the Grignard reagent and can contribute to side reactions.

-

Problem 2: Inconsistent or Low Concentration of the Grignard Reagent Determined by Titration.

Possible Cause: This could be due to incomplete reaction, reaction with atmospheric moisture or oxygen, or the presence of proton sources in your reagents.

Solutions:

-

Ensure an Inert Atmosphere: The entire reaction, including the storage of the final Grignard solution, must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture and oxygen.

-

Check for Moisture: All glassware must be rigorously dried before use, for example, by flame-drying under vacuum or oven-drying. Solvents should be freshly distilled from an appropriate drying agent.

-

Titration Method: Use a reliable titration method, such as thermometric titration, for accurate quantification of the Grignard reagent concentration.[1]

Quantitative Data

The following table summarizes the expected side products and factors influencing their formation. Please note that specific yields can vary significantly based on the precise experimental conditions.

| Side Product | IUPAC Name | Formation Pathway | Factors Favoring Formation | Mitigation Strategies |

| Dimer | 1,2-bis(3,5-dichlorophenyl)ethane | Wurtz-type homocoupling of 3,5-dichlorobenzyl radicals | High local concentration of benzyl halide, high reaction temperature | Slow addition of halide, low reaction temperature, use of highly reactive magnesium |

| Protonated Product | 3,5-Dichlorotoluene | Reaction of the Grignard reagent with proton sources (e.g., water) | Presence of moisture in glassware or solvents | Rigorous drying of all glassware and solvents, maintaining an inert atmosphere |

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dichlorobenzylmagnesium Chloride

This protocol is a general guideline and should be adapted and optimized for your specific laboratory conditions.

Materials:

-

Magnesium turnings

-

3,5-Dichlorobenzyl chloride

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (for activation)

-

Three-necked round-bottom flask, reflux condenser, dropping funnel, and nitrogen/argon inlet

Procedure:

-

Assemble the glassware and dry it thoroughly under vacuum with gentle heating. Allow to cool to room temperature under an inert atmosphere.

-

Place the magnesium turnings in the flask.

-

Add a small crystal of iodine to the magnesium.

-

Add a small amount of the anhydrous solvent to cover the magnesium.

-

Dissolve the 3,5-dichlorobenzyl chloride in the anhydrous solvent in the dropping funnel.

-

Add a small portion of the 3,5-dichlorobenzyl chloride solution to the magnesium suspension to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicate the start of the reaction.

-

Once the reaction has initiated, add the remaining 3,5-dichlorobenzyl chloride solution dropwise at a rate that maintains a gentle reflux. Use external cooling to control the reaction temperature if necessary.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete reaction.

Protocol 2: GC-MS Analysis of the Reaction Mixture